
(R)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with both an aminopropyl group and a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminopropyl Intermediate: The starting material, 3-(trifluoromethyl)benzaldehyde, undergoes a reductive amination reaction with 1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling Reaction: The resulting intermediate is then coupled with 3-(trifluoromethyl)phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aminopropyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy for tracking molecular interactions.
Medicine
In medicinal chemistry, ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also be used in the production of specialty chemicals.
作用機序
The mechanism of action of ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- ®-(3-(1-aminopropyl)phenyl)(4-(trifluoromethyl)phenyl)methanone hydrochloride
- ®-(3-(1-aminopropyl)phenyl)(3-(difluoromethyl)phenyl)methanone hydrochloride
- ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Uniqueness
®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituent positions or types.
特性
分子式 |
C17H16F3NO |
|---|---|
分子量 |
307.31 g/mol |
IUPAC名 |
[3-[(1R)-1-aminopropyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C17H16F3NO/c1-2-15(21)11-5-3-6-12(9-11)16(22)13-7-4-8-14(10-13)17(18,19)20/h3-10,15H,2,21H2,1H3/t15-/m1/s1 |
InChIキー |
RYKFETRNRBMIRJ-OAHLLOKOSA-N |
異性体SMILES |
CC[C@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
正規SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


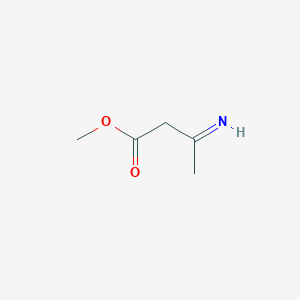
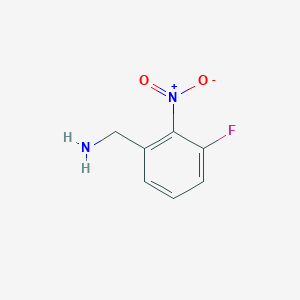
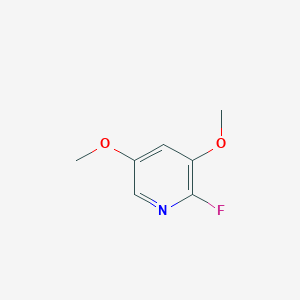
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
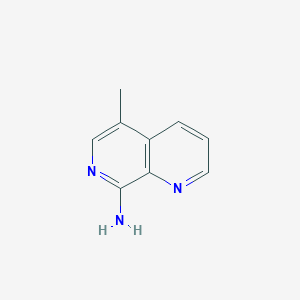
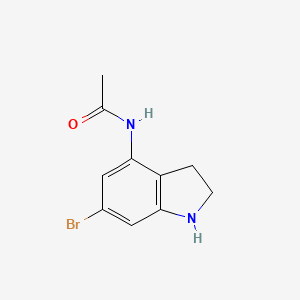
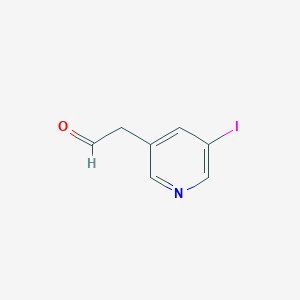


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
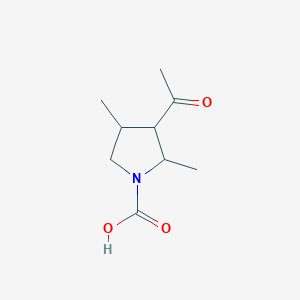
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
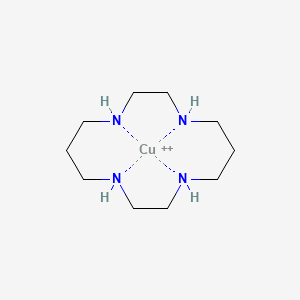
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)
